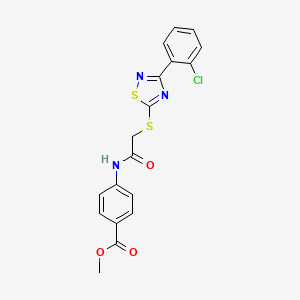

![molecular formula C15H14N4OS B2402901 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide CAS No. 379254-35-0](/img/structure/B2402901.png)

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

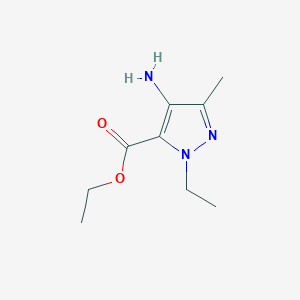

“4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide” is a chemical compound with the molecular formula C15H14N4OS . It has a molecular weight of 298.36 . It is a research use only product .

Molecular Structure Analysis

The InChI code for “4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide” is 1S/C15H14N4OS/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is involved in a range of synthesis processes and chemical transformations, reflecting its potential in creating diverse compounds. Osyanin et al. (2005) discussed the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides and their derivatives, highlighting the molecule's role in creating a variety of chemical structures, including hydrazones, 1,3,4-oxadiazoles, and N-benzoyl-N′-alkyl(aryl)sulfonylhydrazines (Osyanin, Purygin, & Belousova, 2005). Similarly, Al-Ebaisat (2015) highlighted the synthesis of a series of new N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives, emphasizing the compound's versatility in creating diverse molecular structures (Al-Ebaisat, 2015).

Biological and Medicinal Applications

The molecule and its derivatives show promising biological activities. Asegbeloyin et al. (2014) synthesized N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing significant in vitro cytotoxic activity against human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014). This study underscores the potential therapeutic applications of these compounds in combating cancer and bacterial infections.

Antimicrobial Properties

The antimicrobial potential of derivatives of this molecule is evident in several studies. Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, revealing promising analgesic and antimicrobial activities (Vijaya Raj, Narayana, Ashalatha, Kumari, & Sarojini, 2007). This indicates the compound's potential in developing new analgesic and antimicrobial agents. Sarshira et al. (2016) also synthesized different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating varied antimicrobial activities against different microorganisms, further supporting the antimicrobial potential of these derivatives (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c16-19-14(20)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9,16H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLGUXANYIAGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)